3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazinoindole core with an isopropylsulfanyl group at the 3-position and a propyl group at the 5-position.
Preparation Methods
The synthesis of 3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of isatins with thiosemicarbazide, followed by cyclization to form the triazinoindole core.
Chemical Reactions Analysis
3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylsulfanyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as iron ions and DNA. As an iron chelator, the compound binds to ferrous ions, reducing their availability for cellular processes and thereby inhibiting cancer cell proliferation. Additionally, its ability to bind to DNA can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can be compared with other triazinoindole derivatives, such as:
3-(isopropylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: This compound has a methyl group instead of a propyl group at the 5-position, which may affect its biological activity and chemical reactivity.
1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: This derivative features a naphthalene moiety, which can enhance its DNA-binding properties and potential therapeutic applications.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole:
Properties
Molecular Formula |
C15H18N4S |
---|---|
Molecular Weight |
286.4g/mol |
IUPAC Name |
3-propan-2-ylsulfanyl-5-propyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C15H18N4S/c1-4-9-19-12-8-6-5-7-11(12)13-14(19)16-15(18-17-13)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
FTNBSPUYILDSGC-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C)C |
Origin of Product |
United States |
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